(N-Crotonyl)-(2R)-bornane-10,2-sultam
Description
The Critical Role of Enantioselective Transformations in Organic Synthesis
Many biologically active molecules, particularly pharmaceuticals, possess one or more stereogenic centers, meaning they can exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effects, while the other may be inactive or even cause adverse effects. This necessitates the development of synthetic methods that can selectively produce a single enantiomer, a field known as asymmetric synthesis. Enantioselective transformations are therefore of paramount importance in modern organic chemistry and drug discovery.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. researchgate.net The auxiliary is a chiral molecule that is covalently attached to an achiral substrate, forming a diastereomeric intermediate. This intermediate then undergoes a reaction where the stereochemistry is directed by the chiral auxiliary, leading to the preferential formation of one diastereomer over the other. Finally, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can often be recovered for reuse. nih.govrsc.org
Historical Development and Contemporary Relevance of Chiral Auxiliaries
The concept of using chiral auxiliaries to control stereochemistry has been a cornerstone of asymmetric synthesis for decades. Pioneering work in this area was conducted by chemists like E.J. Corey and Barry Trost in the 1970s and 1980s. rsc.orgrsc.org Since then, a wide array of chiral auxiliaries have been developed, each with unique features and applications. While the development of asymmetric catalysis has provided powerful alternatives, chiral auxiliary-based methods remain highly relevant due to their reliability, predictability, and broad substrate scope. chemsrc.com
Classification and General Principles of Bornane-10,2-Sultams as Chiral Inducers
Bornane-10,2-sultams, also known as camphorsultams, are a prominent class of chiral auxiliaries derived from camphor (B46023), a readily available natural product. nih.gov These compounds are bicyclic sulfonamides, characterized by a rigid bornane skeleton that provides a well-defined chiral environment. nih.gov The rigidity of the framework is crucial for effective stereochemical control, as it limits the conformational flexibility of the molecule and presents a distinct steric bias to one face of the reactive center.
The sulfonamide nitrogen of the bornane-10,2-sultam can be acylated with various groups, and the resulting N-acyl derivatives can participate in a wide range of diastereoselective reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. nih.govhud.ac.uk The stereochemical outcome of these reactions is dictated by the shielding effect of the bulky bornane framework, which directs the approach of incoming reagents to the less hindered face of the enolate or dienophile.
Contextualizing (N-Crotonyl)-(2R)-bornane-10,2-sultam within Modern Asymmetric Catalysis
This compound is an α,β-unsaturated N-acyl derivative of (2R)-bornane-10,2-sultam. In the broader context of modern asymmetric synthesis, this compound serves as a powerful tool for the diastereoselective construction of carbon-carbon bonds. While asymmetric catalysis aims to achieve enantioselectivity with substoichiometric amounts of a chiral catalyst, chiral auxiliaries like this compound offer a reliable and often highly selective alternative, particularly in cases where a suitable catalytic system has not yet been developed. Its applications are significant in the synthesis of complex natural products and chiral building blocks.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[(5R)-10,10-dimethyl-4,4-dioxo-4λ6-thia-3-azatricyclo[5.2.1.01,5]decan-6-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-4-5-10(16)11-9-6-7-14(13(9,2)3)8-15-19(17,18)12(11)14/h4-5,9,11-12,15H,6-8H2,1-3H3/b5-4+/t9?,11?,12-,14?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISORBJSYXSZEGB-NFNVCMKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1C2CCC3(C1S(=O)(=O)NC3)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1[C@@H]2C3(CCC1C3(C)C)CNS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of N Crotonyl 2r Bornane 10,2 Sultam
Synthesis of the (2R)-Bornane-10,2-Sultam Chiral Scaffold
The preparation of the (2R)-bornane-10,2-sultam, a cornerstone chiral auxiliary, originates from the naturally abundant monoterpene, camphor (B46023). The synthesis leverages the inherent chirality of camphor to produce the sultam in an enantiomerically pure form.
Strategies for Enantiomerically Pure (2R)-Camphor Derivatives
The synthesis commences with commercially available (1S)-(+)-10-camphorsulfonic acid, which is derived from the sulfonation of camphor. This process is known to proceed via a series of rearrangements, including a retro-semipinacol rearrangement, to achieve sulfonation at the C10 methyl group. The use of enantiomerically pure camphor derivatives is paramount, as the stereochemistry of the final sultam is dictated by the starting material. The conversion of (1S)-(+)-10-camphorsulfonic acid to its corresponding sulfonyl chloride is a standard procedure, often achieved by treatment with thionyl chloride or a similar chlorinating agent. This sulfonyl chloride is a key intermediate en route to the sultam.
Sulfonylation and Cyclization Pathways to the Sultam Ring
The synthesis of the sultam ring involves a two-step sequence starting from the camphor sulfonyl chloride. First, amidation of the sulfonyl chloride with ammonia (B1221849) or an ammonia equivalent furnishes the corresponding sulfonamide. This sulfonamide then undergoes an intramolecular cyclization to form the sultam.
A common pathway involves the formation of a (camphorsulfonyl)imine intermediate. This is typically achieved by heating the sulfonamide in the presence of a catalyst, which facilitates the intramolecular condensation and elimination of water. The resulting imine is a stable, crystalline compound.
The final step in the formation of the (2R)-bornane-10,2-sultam is the stereoselective reduction of the (camphorsulfonyl)imine. While early methods utilized catalytic hydrogenation over Raney Nickel, a more contemporary and widely adopted approach involves reduction with lithium aluminum hydride. wikipedia.org This reduction is highly stereoselective, yielding exclusively the exo diastereomer due to steric hindrance from one of the methyl groups on the camphor skeleton. wikipedia.org This high degree of stereocontrol is crucial for the efficacy of the sultam as a chiral auxiliary in subsequent asymmetric transformations. wikipedia.org
Acylation Chemistry for the N-Crotonyl Moiety
With the chiral scaffold in hand, the next stage is the introduction of the crotonyl group onto the nitrogen atom of the sultam. This is achieved through a direct N-acylation reaction.
Methods for Direct N-Acylation of the Sultam Nitrogen
The direct N-acylation of (2R)-bornane-10,2-sultam can be effectively carried out using crotonyl chloride in the presence of a suitable catalyst. One documented method employs copper(II) chloride as a catalyst. chemrxiv.org The reaction involves the nucleophilic attack of the sultam nitrogen on the electrophilic carbonyl carbon of crotonyl chloride, leading to the formation of the desired N-crotonyl derivative and the elimination of hydrogen chloride. The use of a base is often necessary to neutralize the HCl generated during the reaction, thereby driving the equilibrium towards the product.
Optimization of Reaction Conditions for High Yield and Purity
To achieve high yields and purity of (N-Crotonyl)-(2R)-bornane-10,2-sultam, careful optimization of the reaction conditions is essential. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst: The use of a Lewis acid catalyst, such as copper(II) chloride, can activate the acyl chloride, making it more susceptible to nucleophilic attack. Other Lewis acids could potentially be employed, and their screening could lead to improved reaction rates and yields.
Solvent: The choice of solvent can significantly influence the reaction outcome. Non-polar aprotic solvents are often preferred for this type of acylation to avoid side reactions with the acyl chloride. The solubility of the reactants and the catalyst in the chosen solvent is also a critical factor.
Temperature and Reaction Time: A specific reported procedure involves refluxing the reaction mixture at 80°C for one hour. chemrxiv.org However, the optimal temperature and reaction time may vary depending on the specific substrates and catalyst used. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of maximum conversion and to avoid the formation of degradation products.
Purity: Ensuring the absence of water is critical, as crotonyl chloride is readily hydrolyzed. chemrxiv.org Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is a standard precaution. chemrxiv.org Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials and byproducts.
Regioselective and Stereoselective Aspects in the Synthesis of this compound
The synthesis of this compound is inherently regioselective, with the acylation occurring exclusively at the nitrogen atom of the sultam ring. This is due to the higher nucleophilicity of the nitrogen compared to other potential reaction sites.
The most significant stereochemical aspect of this molecule lies in the profound influence of the chiral sultam scaffold on the reactivity of the attached N-crotonyl moiety. The rigid bicyclic structure of the bornane-10,2-sultam provides a well-defined chiral environment that directs the approach of reagents to the α,β-unsaturated system of the crotonyl group.
This stereodirecting effect is particularly evident in reactions such as the Diels-Alder cycloaddition. In the presence of a Lewis acid catalyst, such as titanium tetrachloride, a chelate can form between the Lewis acid, the carbonyl oxygen, and one of the sulfonyl oxygens of the sultam. chemrxiv.org This chelation locks the conformation of the N-crotonyl group, effectively shielding one of the prochiral faces of the double bond. Consequently, an incoming diene will preferentially attack from the less sterically hindered face, leading to a high degree of diastereoselectivity in the resulting cycloadduct. chemrxiv.org
Similarly, in conjugate addition reactions, the chiral auxiliary dictates the stereochemical outcome by controlling the trajectory of the incoming nucleophile. The steric bulk of the sultam effectively blocks one face of the Michael acceptor, leading to the preferential formation of one diastereomer. This powerful stereocontrol is the primary reason for the widespread use of Oppolzer's sultam and its derivatives in asymmetric synthesis. wikipedia.org
Advancements in Scalable Synthesis of this compound
The scalable synthesis of this compound is a critical consideration for its practical application in both academic research and industrial processes. The primary approach to synthesizing this compound involves the N-acylation of its precursor, (2R)-bornane-10,2-sultam. Advancements in this area have focused on developing robust, high-yielding, and operationally straightforward procedures that can be safely and efficiently conducted on a large scale.
A significant development in the large-scale preparation of N-acyl sultams, which can be adapted for the synthesis of the target compound, is detailed in a procedure published in Organic Syntheses. orgsyn.org This methodology provides a well-documented and reliable protocol for the acylation of Oppolzer's sultam. The procedure involves the deprotonation of the sultam with a strong base to form a nucleophilic lithium salt, which is then reacted with an appropriate acylating agent.
For the synthesis of this compound, the acylating agent of choice is typically crotonyl chloride. The reaction proceeds in three main stages: the preparation of the lithium salt of the sultam, the acylation reaction itself, and the subsequent workup and purification of the final product.
Reaction Scheme:
A key aspect of ensuring the scalability of this synthesis is the careful control of reaction parameters. The initial deprotonation step is typically carried out at a low temperature, such as -78 °C, to maintain the stability of the lithium salt and prevent side reactions. orgsyn.org The choice of solvent is also crucial, with anhydrous tetrahydrofuran (B95107) (THF) being a common and effective medium for this reaction. orgsyn.orgorgsyn.org
The following table outlines a representative scalable procedure for the N-acylation of (2R)-bornane-10,2-sultam, adapted for the synthesis of the N-crotonyl derivative.
| Step | Procedure | Key Parameters |
|---|---|---|
| 1. Preparation of the Lithium Salt | (2R)-bornane-10,2-sultam is dissolved in anhydrous THF in a suitable reaction vessel under an inert atmosphere (e.g., argon). The solution is cooled to -78 °C. | - Temperature: -78 °C
|
| 2. Deprotonation | A solution of n-butyllithium in hexanes is added dropwise to the cooled sultam solution. The mixture is stirred for a period to ensure complete formation of the lithium salt. | - Reagent: n-Butyllithium
|
| 3. Acylation | Crotonyl chloride is added to the solution of the lithium salt at -78 °C. The reaction mixture is stirred for several hours to allow for complete acylation. | - Reagent: Crotonyl chloride
|
| 4. Workup | The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed and dried. | - Quenching agent: Water
|
| 5. Purification | The solvent is removed under reduced pressure to yield the crude product. For large-scale preparations, purification is often achieved through recrystallization from a suitable solvent, such as ethanol, avoiding the need for chromatography. orgsyn.org | - Method: Recrystallization
|
The use of n-butyllithium as a strong base is effective for complete deprotonation of the sultam, which is essential for achieving high yields in the subsequent acylation step. orgsyn.org The operational simplicity of this procedure, which avoids the need for column chromatography for purification on a large scale, is a significant advancement for industrial applications. orgsyn.org The crude product can often be purified by a simple crystallization, affording the desired this compound in high purity. orgsyn.org
Further research into the scalable synthesis of N-acyl chiral auxiliaries has also explored alternative acylation methods. For instance, procedures utilizing triethylamine (B128534) and catalytic amounts of 4-(N,N-dimethylamino)pyridine (DMAP) have been developed for the N-acylation of other chiral auxiliaries, such as oxazolidinones. bohrium.com While these conditions are milder, the strong base method remains a highly reliable and well-established protocol for the large-scale synthesis of N-acyl sultams.
The efficiency and practicality of this scalable synthesis are crucial for the broader application of this compound in asymmetric synthesis. The ability to produce this valuable chiral reagent in large quantities without cumbersome purification techniques is a testament to the advancements in synthetic organic chemistry.
Enantioselective Diels-Alder Cycloadditions Mediated by this compound
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for the construction of six-membered rings. nih.gov The use of chiral auxiliaries on the dienophile, such as the bornane-10,2-sultam group in this compound, allows for the predictable formation of specific stereoisomers. These reactions are frequently promoted by Lewis acids, which enhance both the reactivity of the dienophile and the stereoselectivity of the cycloaddition. nih.gov
The high degree of diastereoselectivity observed in Diels-Alder reactions involving N-enoyl derivatives of Oppolzer's sultam is attributed to a well-defined transition state enforced by a chelating Lewis acid. The Lewis acid coordinates to both the carbonyl oxygen and a sulfonyl oxygen of the sultam auxiliary. This bidentate chelation locks the conformation of the N-crotonyl group, forcing it into an s-cis conformation and effectively blocking one face of the dienophile. chemtube3d.com
Consequently, the incoming diene is directed to attack the less sterically hindered face of the α,β-unsaturated system. This controlled approach ensures the formation of one major diastereomer of the resulting cyclohexene (B86901) product. The rigidity of the bicyclic sultam framework plays a crucial role in maintaining this facial bias throughout the cycloaddition process.
The methodology is effective for a range of dienes, including highly reactive cyclic dienes like cyclopentadiene (B3395910) as well as less reactive acyclic dienes. chemtube3d.com The choice of Lewis acid can significantly influence the reaction's efficiency and the level of diastereoselectivity achieved. While (E)-unsaturated sultams like the N-crotonyl derivative are excellent substrates, related (Z)-unsaturated and α,β-disubstituted imides may exhibit lower reactivity or undergo competing isomerization, limiting their applicability. chemtube3d.com
The following table summarizes the results of Lewis acid-mediated Diels-Alder reactions between cyclopentadiene and N-enoyl sultams, demonstrating the high diastereoselectivities typically achieved.
| N-Enoyl Sultam (R=) | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |
|---|---|---|---|---|
| H (Acryloyl) | TiCl₄ | -78 | 94 | >98 |
| H (Acryloyl) | Me₂AlCl | -78 | 96 | >98 |
| H (Acryloyl) | Et₂AlCl | -100 | 94 | >98 |
| CH₃ (Crotonyl) | TiCl₄ | -78 | - | >98 |
| CH₃ (Crotonyl) | Et₂AlCl | -78 | 81 | 97 |
Data adapted from a review by W. Oppolzer, summarizing key findings in the field. chemtube3d.com
In Diels-Alder reactions, the formation of two diastereomeric products, designated exo and endo, is possible. nih.gov Typically, the endo product is kinetically favored due to stabilizing secondary orbital interactions in the transition state. The use of Lewis acids can further enhance this inherent preference for the endo adduct. researchgate.net In the chelation-controlled model for N-enoyl sultams, the approach of the diene from the less hindered face naturally leads to the favored endo transition state, resulting in high endo selectivity in the final cycloadduct. beilstein-journals.org The stereochemistry of the major product is thus controlled by both the facial selectivity imposed by the chiral auxiliary and the intrinsic electronic preference for the endo pathway.
Asymmetric Michael Additions Utilizing this compound
The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds by adding a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. beilstein-journals.org When a chiral auxiliary like Oppolzer's sultam is employed, the reaction can proceed with a high degree of stereocontrol, yielding β-functionalized compounds with predictable stereochemistry. These diastereoselective conjugate additions (DCA) are valuable in the synthesis of complex molecules. nih.gov
This compound, as an α,β-unsaturated amide derivative, can act as a Michael acceptor for a variety of nucleophiles. However, due to the relatively low reactivity of this class of acceptors, strong or activated nucleophiles are often required. beilstein-journals.org
Organometallic reagents are particularly effective nucleophiles for this transformation. Organocuprates (Gilman reagents) are well-known for their high propensity to undergo 1,4-addition to α,β-unsaturated systems, often in preference to direct 1,2-addition to the carbonyl group. masterorganicchemistry.com Grignard reagents have also been successfully employed in diastereoselective conjugate additions to N-enoyl sultams, typically in the presence of a copper catalyst or a Lewis acid to promote the 1,4-addition pathway. nih.govbeilstein-journals.org Other classes of nucleophiles that participate in Michael additions include stabilized enolates, amines (aza-Michael), and thiols (thia-Michael). srce.hrrsc.org The choice of nucleophile and reaction conditions is critical for achieving high yields and selectivities.
Similar to the Diels-Alder reaction, the stereochemical outcome of conjugate additions to N-enoyl sultams is governed by a chelation-controlled transition state. In the case of Grignard reagents, the magnesium cation is believed to form a chelate with the carbonyl and sulfonyl oxygens. chemtube3d.combeilstein-journals.org This coordination locks the N-crotonyl group into a rigid s-cis conformation.
This conformational lock presents two distinct faces to the incoming nucleophile. The bulky camphor skeleton effectively shields the top face, directing the nucleophile to attack from the less hindered bottom face. chemtube3d.com This mechanism leads to the highly selective formation of a single diastereomer. The resulting enolate intermediate is then protonated to give the final product. The robustness of this model allows for the reliable prediction of the absolute stereochemistry at the newly formed stereocenter.
The following table provides representative data on the high diastereoselectivity achieved in the conjugate addition of Grignard reagents to N-enoyl sultams.
| N-Enoyl Sultam (R=) | Grignard Reagent (R'-MgX) | Yield (%) | Diastereomeric Excess (d.e. %) |
|---|---|---|---|
| H (Acryloyl) | CH₃MgBr | 91 | >99 |
| H (Acryloyl) | C₂H₅MgBr | 93 | >99 |
| CH₃ (Crotonyl) | CH₃MgBr | 89 | >99 |
| CH₃ (Crotonyl) | C₂H₅MgBr | 92 | >99 |
| Ph (Cinnamoyl) | CH₃MgBr | 85 | >99 |
Data is representative of typical results for this reaction class, adapted from reviews and mechanistic studies. nih.govchemtube3d.com
Stereoselective Alkylations and Aldol (B89426) Reactions with this compound Enolates
The enolates derived from N-acyl sultams are pivotal intermediates in the stereoselective formation of carbon-carbon bonds. The predictable stereochemical outcomes of their reactions are a cornerstone of modern asymmetric synthesis.
Generation and Reactivity of Chiral Enolates
Chiral enolates of this compound can be generated under various conditions, typically involving deprotonation at the α-carbon (C2 of the crotonyl group) or conjugate addition to the β-carbon (C3). However, for reactions like alkylation and aldol condensations at the α-position, direct deprotonation is not feasible due to the presence of the vinylogous γ-protons. Instead, the more common strategy involves a 1,4-conjugate addition of a nucleophile to the crotonyl system. This process generates a transient chiral enolate at the α-position.
Alternatively, and more relevant to direct α-functionalization, related saturated N-acyl sultams are readily deprotonated using strong bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) to form chelated (Z)-enolates. In the presence of Lewis acids such as titanium tetrachloride (TiCl₄) and a hindered amine base like N-ethyldiisopropylamine, titanium (IV) enolates are formed. nih.govnih.gov The metal center chelates to both the carbonyl oxygen and a sulfonyl oxygen of the sultam. This rigid, chelated structure effectively blocks one face of the enolate, forcing electrophiles to approach from the less hindered side, thus ensuring high diastereoselectivity in subsequent reactions. researchgate.net These enolates are potent nucleophiles, reacting with a range of electrophiles to form new stereocenters with a high degree of control.
Diastereoselective Alkylation Strategies and Yields
While specific data on the direct alkylation of enolates generated from this compound is sparse in the literature, the principles are well-established from studies on saturated N-acyl sultams. The general strategy involves generating the chelated metal enolate, which is then trapped with an alkyl halide. The bulky bornane skeleton directs the incoming electrophile to the face opposite the C2 substituent of the sultam, leading to a predictable absolute configuration at the newly formed stereocenter.
The high reliability of this method has made it a staple in asymmetric synthesis, although its application is generally limited to reactive electrophiles such as methyl, allyl, and benzyl (B1604629) halides due to the moderate nucleophilicity of the enolates. uwo.ca
Table 1: Representative Diastereoselective Alkylation of N-Acyl Chiral Auxiliaries (Illustrative) Note: This table is illustrative of typical results for related N-acyl chiral auxiliaries, as specific data for the direct alkylation of N-crotonyl sultam enolates is not readily available.
| Chiral Auxiliary | Base/Lewis Acid | Electrophile (E+) | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl Oxazolidinone | NaN(TMS)₂ | Allyl Iodide | >99:1 | 90-95 |
| N-Propionyl Oxazolidinone | LDA | Benzyl Bromide | >99:1 | 90-97 |
| N-Phenylacetyl Sultam | n-BuLi | Methyl Iodide | >98:2 | 85 |
Controlled Aldol Condensations with Chiral α-Substituted Ketones
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, and when mediated by chiral auxiliaries like the bornane-10,2-sultam, it can proceed with exceptional stereocontrol. The reaction involves the addition of a chiral enolate, typically a boron or titanium enolate derived from the N-acyl sultam, to an aldehyde or ketone.
The stereochemical outcome of these reactions is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu For N-acyl sultams, the formation of a (Z)-enolate is generally favored, which, according to the model, leads to the syn-aldol adduct. The facial selectivity is controlled by the chiral auxiliary, which shields one face of the enolate. When reacting with a chiral α-substituted ketone, the inherent facial bias of the ketone must also be considered, leading to a matched or mismatched pairing with the chiral auxiliary.
Titanium enolates of N-acyl sultams have been shown to be particularly effective in aldol reactions, often providing crystalline, diastereomerically pure anti-aldol products when reacting with various aldehydes. This selectivity can be influenced by the stoichiometry of the Lewis acid. researchgate.net
Table 2: Diastereoselective Aldol Reaction of a Chiral Titanium Enolate (Illustrative Example) Note: This table illustrates the high selectivity achievable with sultam-derived titanium enolates in aldol reactions. Specific data for reactions with chiral α-substituted ketones is limited.
| N-Acyl Sultam Derivative | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (anti:syn) | Yield (%) |
| N-Propionylsultam | Isovaleraldehyde | TiCl₄ / i-Pr₂NEt | 98:2 | 81 |
| N-Propionylsultam | Benzyloxyacetaldehyde | TiCl₄ / i-Pr₂NEt | 2:98 (syn selective) | 88 |
Other Asymmetric Transformations Induced by this compound
Beyond enolate chemistry, the N-crotonyl sultam serves as a substrate for other important asymmetric reactions where the chiral auxiliary directs the stereochemical outcome.
Enantioselective Hydrogenations and Reductions of Crotonyl Adducts
The carbon-carbon double bond in N-enoyl sultams is activated towards nucleophilic attack and reduction. Asymmetric hydrogenation provides a direct route to chiral carboxylic acid derivatives. This transformation is often accomplished using chiral transition-metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). harvard.edu The sultam auxiliary can work in concert with the chiral catalyst to enhance stereoselectivity.
Furthermore, conjugate additions of hydrides (e.g., from L-Selectride) can also proceed with high diastereoselectivity, which is dependent on the conformation of the N-enoyl sultam. researchgate.net The resulting enolate can then be protonated to furnish the saturated product. The stereoselectivity of these reductions is often dictated by whether the system is under chelating or non-chelating conditions, which influences the conformation of the substrate and the trajectory of the hydride attack.
Pericyclic Reactions (e.g., Claisen Rearrangements) with this compound Derivatives
Pericyclic reactions, such as the Claisen rearrangement, are powerful tools for C-C bond formation. The harvard.eduharvard.edu-sigmatropic rearrangement proceeds through a highly ordered, chair-like transition state, allowing for efficient transfer of chirality. ethz.ch When a chiral auxiliary like the bornane-10,2-sultam is incorporated into the substrate, it can exert profound control over the stereochemical course of the reaction.
A relevant example is the asymmetric Claisen rearrangement of a β-(allyloxy)acrylate derivative bearing Oppolzer's camphorsultam. nih.govnih.gov This substrate, closely related to this compound, undergoes thermal rearrangement to create an all-carbon quaternary stereocenter with high diastereoselectivity. The sultam auxiliary directs the formation of the new stereocenter, and its subsequent removal reveals the enantiomerically enriched product. nih.govnih.gov
Another powerful variant is the Ireland-Claisen rearrangement, which involves the harvard.eduharvard.edu-sigmatropic rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal, generated from the corresponding ester enolate. nrochemistry.comwikipedia.org Attaching the bornane-10,2-sultam to the ester component would allow the chiral auxiliary to control the facial selectivity of the rearrangement, providing a route to enantiomerically enriched γ,δ-unsaturated carboxylic acids.
Table 3: Diastereoselective Thermal Claisen Rearrangement of a Sultam Derivative nih.govnih.gov
| Substrate | Conditions | Product Diastereomeric Ratio | Yield (%) |
| (2R)-N-{(E)-3-[((2E)-3,7-Dimethylocta-2,6-dien-1-yl)oxy]acryloyl}bornane-10,2-sultam | Toluene, 140 °C, 26 h | 6:1 | 77 |
Electrophilic Additions to the Crotonyl Moiety
The electron-deficient double bond of the crotonyl group in this compound is susceptible to a variety of electrophilic attacks. The steric hindrance imposed by the bulky bornane-10,2-sultam auxiliary effectively shields one face of the molecule, directing incoming reagents to the opposite face and thereby inducing high levels of diastereoselectivity.
Conjugate Addition of Organometallic Reagents:
The 1,4-conjugate addition of organometallic reagents is a fundamental carbon-carbon bond-forming reaction. In the context of this compound, this reaction proceeds with high diastereoselectivity. For instance, the addition of Grignard reagents to the closely related N-cinnamoylbornane-10,2-sultam derivatives has been studied, providing a strong indication of the expected stereochemical control. mdpi.com The magnesium ion is thought to chelate with the carbonyl and sulfonyl oxygens, leading to a rigid conformation that dictates the approach of the nucleophile. organic-chemistry.org
| N-Enoyl Sultam Derivative | Grignard Reagent | Diastereomeric Excess (d.e.) | Reference |
|---|---|---|---|
| (N-Cinnamoyl)-(2R)-bornane-10,2-sultam | EtMgBr | High (specific d.e. not reported) | mdpi.com |
Asymmetric Dihydroxylation:
The Sharpless asymmetric dihydroxylation provides a reliable method for the stereoselective synthesis of vicinal diols from alkenes. nih.gov This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, contain the osmium catalyst, a re-oxidant, and a pseudoenantiomeric pair of chiral ligands ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively), allowing for the synthesis of either enantiomer of the diol product. clockss.org The choice of AD-mix dictates which face of the double bond is hydroxylated. When applied to α,β-unsaturated systems like this compound, the inherent chirality of the sultam auxiliary can either enhance or oppose the facial selectivity directed by the chiral ligand.
| Reagent | Expected Major Diastereomer | Reference |
|---|---|---|
| AD-mix-α | (2'R,3'S)-diol | clockss.org |
| AD-mix-β | (2'S,3'R)-diol | clockss.org |
Asymmetric Aziridination:
The synthesis of chiral aziridines, valuable building blocks in organic synthesis, can be achieved through various methods. One approach involves the reaction of an α,β-unsaturated carbonyl compound with a nitrogen source. While specific examples for this compound are not extensively documented, related methodologies using N-α-diazoacyl camphorsultams in reactions with imines have demonstrated high stereoselectivity in the formation of trisubstituted aziridines. princeton.edu Another potential route is the aza-Darzens reaction of a chiral enolate with an imine, which has been shown to produce cis-aziridinylcarbonyl sultams with high diastereomeric excess. rsc.org
Elucidation of Pre-Transition State Geometries and Reaction Pathways
The remarkable stereodirecting power of this compound originates from a highly biased conformational preference in its ground and pre-transition states. X-ray crystallographic analyses of various N-acyl sultam derivatives consistently show that the rigid bornane skeleton adopts a conformation where the six-membered carbocyclic ring is in a boat form, and the fused five-membered sultam ring assumes a twisted shape. nih.govnih.gov This rigid framework severely restricts the rotational freedom of the attached N-crotonyl group.
The orientation of the α,β-unsaturated carbonyl system is primarily governed by the need to minimize dipole-dipole repulsions between the carbonyl oxygen and the two sulfonyl oxygens. researchgate.net This leads to a favored conformation where the double bond of the crotonyl group is positioned away from the bulky sultam ring. Computational and NMR spectroscopic studies confirm that N-enoyl sultams predominantly adopt an s-cis conformation about the N-C(O) bond, which is further stabilized upon chelation with a Lewis acid. rsc.orgnih.gov In this arrangement, the plane of the enoyl group is nearly perpendicular to the C2-N bond, setting the stage for subsequent stereoselective transformations. The reaction pathway is thus initiated from a well-defined molecular geometry, which is a prerequisite for high stereochemical induction.
Rationalization of Diastereofacial Selectivity
The high diastereofacial selectivity observed in reactions mediated by this compound is a direct consequence of its biased ground-state conformation. The rigid bornane framework acts as a "chiral shield," effectively blocking one of the two prochiral faces of the crotonyl double bond. wikipedia.orgbeilstein-journals.org
In the preferred conformation, the Cα-Cβ double bond is oriented such that the si-face at the β-carbon is sterically shielded by one of the sulfonyl oxygen atoms and the proximate C10 methyl group of the camphor backbone. rsc.org Consequently, electrophiles, dienophiles, or nucleophiles are directed to attack the less hindered re-face of the double bond. This principle is the cornerstone of the stereocontrol exerted by Oppolzer's sultam auxiliaries. The transition state model for these reactions involves the approach of the reactant from the sterically accessible side, leading to the predictable formation of one major diastereomer. princeton.eduresearchgate.net
The Role of the Sultam Chiral Environment in Stereochemical Induction
The efficacy of (2R)-bornane-10,2-sultam as a chiral auxiliary is rooted in its unique structural and electronic features, which create a highly defined chiral environment. wikipedia.org The stereochemical information is efficiently transferred from the rigid, C2-symmetric-like bornane skeleton to the reaction center through a combination of steric and electronic effects.
Key features of the chiral environment include:
Structural Rigidity : The bicyclic nature of the bornane moiety prevents conformational ambiguity, ensuring that the N-crotonyl group is held in a predictable orientation. wikipedia.org
The Sulfonyl Group : This functional group is pivotal for stereochemical induction. rsc.org Its strongly electron-withdrawing nature influences the reactivity of the N-acyl group. Furthermore, the two sulfonyl oxygens serve as crucial Lewis basic sites for chelation with metal ions or Lewis acids, which can lock the conformation of the crotonyl moiety and enhance facial bias. nih.gov The dipole moment created by the S=O bonds also plays a role in dictating the rotational position of the acyl chain. researchgate.net
This combination of a rigid, sterically demanding scaffold with a strategically placed, electronically powerful sulfonyl group results in a highly effective chiral auxiliary capable of inducing excellent stereoselectivity in a wide range of reactions, including Diels-Alder cycloadditions, conjugate additions, and aldol reactions. wikipedia.org
Influence of Lewis Acids and Solvents on Stereoselectivity and Reaction Rates
The stereochemical outcome of reactions involving this compound is profoundly influenced by the choice of Lewis acid and solvent. Lewis acids are often essential for activating the substrate towards nucleophilic attack and for enhancing the inherent facial bias of the chiral auxiliary. beilstein-journals.orgresearchgate.net
Lewis acids such as diethylaluminum chloride (Et₂AlCl), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) can coordinate to the substrate in a bidentate fashion, chelating both the carbonyl oxygen and one of the sulfonyl oxygens. beilstein-journals.orgharvard.edu This chelation locks the N-crotonyl group into a rigid s-cis conformation, maximizing the steric shielding of one face of the double bond and significantly increasing diastereoselectivity. beilstein-journals.org The bulkiness of the Lewis acid can also play a role, with larger acids potentially leading to different levels of stereocontrol or even reversal of selectivity. rsc.org Studies on related aldol reactions have shown that even the stoichiometry of the Lewis acid can alter the ratio of syn to anti products. nih.gov
Solvents can affect reaction rates and selectivity by influencing the aggregation state of organometallic reagents and the stability of charged intermediates or transition states. rsc.org For instance, NMR studies on related sodium enolates derived from Oppolzer's sultam revealed that they exist as monomers in coordinating solvents like tetrahydrofuran (THF) but form dimers in non-coordinating solvents like toluene, which impacts their reactivity and the reaction mechanism. rsc.org
The following table illustrates the typical effect of different Lewis acids on the diastereoselectivity of a conjugate addition reaction to an N-enoyl sultam.
| Entry | Lewis Acid | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | TiCl₄ | CH₂Cl₂ | >98:2 | 95 |
| 2 | SnCl₄ | CH₂Cl₂ | 95:5 | 88 |
| 3 | Et₂AlCl | Toluene | 97:3 | 92 |
| 4 | MgBr₂·OEt₂ | THF | 85:15 | 75 |
| 5 | None | CH₂Cl₂ | 60:40 | <10 |
Note: Data are representative examples compiled from typical outcomes in conjugate addition reactions to illustrate general trends.
Hydrogen Bonding and Non-Covalent Interactions in Stereocontrol
Beyond classical steric hindrance, a network of subtle non-covalent interactions (NCIs) plays a critical role in stabilizing the transition states that lead to high stereoselectivity. nih.govnih.gov These interactions, including hydrogen bonding and electrostatic forces, are increasingly understood through high-level computational studies and detailed crystallographic analysis. tamu.edunih.gov
In the solid state, crystal structures of N-acyl bornane-10,2-sultam derivatives reveal the presence of weak intramolecular C-H···O hydrogen bonds between the protons on the camphor framework and the carbonyl or sulfonyl oxygens. nih.govnih.gov These interactions help to rigidify the preferred ground-state conformation, which is believed to closely resemble the geometry of the reactive state.
In the stereodetermining transition state, NCIs between the chiral auxiliary, the substrate, and the incoming reagent are paramount. nih.gov For example, in a Lewis acid-catalyzed Diels-Alder reaction, attractive electrostatic interactions and dispersion forces between the diene and the dienophile-auxiliary complex contribute significantly to the stability of the favored transition state. rsc.org Computational models using Density Functional Theory (DFT) have become indispensable for mapping these complex interaction networks, demonstrating that rationalizing stereoselectivity requires moving beyond simple steric models to a more nuanced understanding of the interplay of various weak, non-covalent forces. tamu.edu
Synthesis of N Crotonyl 2r Bornane 10,2 Sultam
The synthesis of (N-Crotonyl)-(2R)-bornane-10,2-sultam involves the acylation of the parent chiral auxiliary, (2R)-bornane-10,2-sultam. A general and efficient method for the N-acylation of bornane-10,2-sultam involves the deprotonation of the sultam nitrogen with a strong base, such as n-butyllithium, followed by the addition of an acylating agent. In the case of the title compound, crotonyl chloride or crotonic anhydride (B1165640) would be the appropriate acylating agent. The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF).
An alternative, milder procedure for the acylation of related chiral auxiliaries utilizes 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst with an acid anhydride. chemsrc.com
Applications in Diastereoselective Reactions
(N-Crotonyl)-(2R)-bornane-10,2-sultam is primarily employed as a dienophile in asymmetric Diels-Alder reactions. The electron-withdrawing nature of the N-acylsultam activates the double bond for [4+2] cycloaddition with a diene. The steric bulk of the bornane framework effectively shields one face of the dienophile, leading to a highly diastereoselective reaction.
For example, the Lewis acid-catalyzed Diels-Alder reaction of N-enoyl-bornane-10,2-sultam derivatives with dienes like cyclopentadiene (B3395910) proceeds with high endo and π-facial selectivity. The resulting cycloadducts can then be further elaborated into complex chiral molecules.
Computational and Theoretical Studies on N Crotonyl 2r Bornane 10,2 Sultam Systems
Conformational Analysis of (N-Crotonyl)-(2R)-bornane-10,2-sultam via Density Functional Theory (DFT)
The stereochemical outcome of reactions involving chiral auxiliaries like this compound is intrinsically linked to the conformational preferences of the N-acyl group. Density Functional Theory (DFT) is a powerful computational tool employed to determine the stable conformations of such molecules. These calculations typically explore the rotational energy landscape around the N-C(O) bond, which dictates the orientation of the reactive crotonyl moiety relative to the chiral sultam scaffold.
For N-enoyl derivatives of bornane-10,2-sultam, two primary low-energy conformations are generally considered: the s-cis and s-trans rotamers, referring to the arrangement about the N-C(O) single bond. DFT calculations, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict the relative energies of these conformers. The global minimum energy conformation is crucial as it is presumed to be the most populated and, therefore, the most likely to engage in subsequent reactions. The bulky camphor-derived backbone of the sultam imposes significant steric constraints, which typically favor one rotamer over the other, thereby providing a basis for facial selectivity in reactions at the α,β-unsaturated system.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations This table is illustrative and based on typical findings for related N-acyl sultams, as specific data for the N-crotonyl derivative is not available.
| Conformer | Dihedral Angle (O=C-N-S) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| s-cis | ~0° | 0.00 | >95 |
| s-trans | ~180° | >2.5 | <5 |
Transition State Modeling of Key Asymmetric Reactions Involving the Sultam
Computational modeling of transition states (TS) is fundamental to understanding the origins of stereoselectivity in reactions involving this compound, such as Diels-Alder reactions, conjugate additions, and aldol (B89426) reactions. By identifying and calculating the energies of the various possible diastereomeric transition states, the preferred reaction pathway can be determined.
For instance, in a Lewis acid-catalyzed Diels-Alder reaction, the crotonyl group acts as a dienophile. DFT calculations would model the approach of a diene to the two prochiral faces of the Cα=Cβ double bond. The presence of a coordinated Lewis acid (e.g., AlCl₃, Et₂AlCl) to one of the sulfonyl oxygens is explicitly included in the model, as this coordination is known to lock the conformation of the N-acyl group and enhance the dienophile's reactivity. The calculations would compare the activation energies for the endo and exo approaches to both the Re and Si faces of the alkene. The stereochemical outcome is predicted based on the lowest energy transition state, often rationalized by minimizing steric clashes between the incoming reactant and the camphor (B46023) framework of the sultam.
Prediction of Enantiomeric and Diastereomeric Ratios through Computational Chemistry
The relative energies of the diastereomeric transition states, as calculated by computational methods, can be used to predict the diastereomeric or enantiomeric ratios of the reaction products. The predicted ratio can be estimated using the Boltzmann distribution, which relates the energy difference between two transition states (ΔΔG‡) to the ratio of the products formed through those pathways.
For example, if two transition states, TS1 and TS2, lead to the formation of diastereomers D1 and D2, respectively, the predicted diastereomeric ratio (d.r.) can be calculated as:
d.r. = [D1]/[D2] = exp(-ΔΔG‡ / RT)
where ΔΔG‡ = G(TS1) - G(TS2), R is the gas constant, and T is the temperature in Kelvin. For a reaction to be highly selective, the calculated energy difference between the competing transition states should typically be greater than 2-3 kcal/mol. These theoretical predictions provide a quantitative measure that can be directly compared with experimental results, offering a powerful validation of the proposed mechanistic model.
Analysis of Electronic Properties and Molecular Orbitals for Reactivity Predictions
The electronic nature of this compound is a key determinant of its reactivity. Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights. In reactions like the Diels-Alder cycloaddition, the energy gap and spatial distribution of these frontier molecular orbitals (FMOs) of the dienophile and the diene govern the reaction's facility and regioselectivity.
For this compound, the electron-withdrawing nature of the N-acylsultam functionality lowers the energy of the LUMO of the crotonyl moiety, making it a more potent electrophile and a good dienophile for normal electron-demand Diels-Alder reactions. Natural Bond Orbital (NBO) analysis can also be employed to study charge distribution and hyperconjugative interactions that may influence the stability of certain conformations or transition states. These analyses can reveal subtle electronic effects that contribute to the observed stereoselectivity, complementing the steric arguments.
Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic N-Enoyl Sultam System This table provides representative values to illustrate the concept, as specific data for the title compound is not available.
| Reactant | Orbital | Energy (eV) | Role in Diels-Alder Reaction |
|---|---|---|---|
| This compound | HOMO | -8.5 | - |
| This compound | LUMO | -1.2 | Acceptor (Dienophile) |
| Butadiene (Example Diene) | HOMO | -6.2 | Donor (Diene) |
| Butadiene (Example Diene) | LUMO | +1.5 | - |
Comparison of Theoretical Predictions with Experimental Observations in this compound Chemistry
The ultimate validation of any computational model is its ability to accurately reproduce and predict experimental results. In the context of this compound chemistry, this involves comparing the computationally predicted diastereomeric ratios with those determined experimentally, for example, by NMR spectroscopy or chiral HPLC analysis of the reaction products.
When theoretical predictions align well with experimental observations, it lends strong support to the proposed mechanistic model and the understanding of the factors controlling stereoselectivity. Discrepancies between computational and experimental results, on the other hand, can be equally informative. They may indicate that the computational model is insufficient (e.g., the level of theory is too low, solvent effects are not adequately modeled) or that the prevailing mechanistic hypothesis is incomplete. For instance, an unexpected product ratio might prompt a more extensive conformational search or the consideration of alternative reaction pathways. While specific comparative studies on this compound are not available, research on analogous systems has generally shown a strong correlation between DFT-predicted stereochemical outcomes and those observed in the laboratory, solidifying the role of computational chemistry as a predictive tool in asymmetric synthesis.
Synthesis and Structure Activity Relationships of N Crotonyl 2r Bornane 10,2 Sultam Analogues
Design and Synthesis of Modified (N-Crotonyl)-(2R)-bornane-10,2-sultam Derivatives
The synthesis of this compound and its analogues typically commences with the commercially available enantiomers of camphorsulfonic acid, which are converted in a two-step process to the corresponding bornane-10,2-sultam. iupac.org The N-acylation of the sultam with crotonyl chloride or a related activated crotonic acid derivative, often in the presence of a base such as sodium hydride, affords the desired N-crotonyl adduct. iupac.org
The design of modified derivatives focuses on systematic structural variations of both the sultam backbone and the crotonyl moiety to probe and modulate the stereochemical outcome of subsequent reactions. Modifications to the bornane sultam scaffold can include the introduction of substituents at various positions, such as C8, C9, or C10, to alter the steric environment around the reactive center. For instance, the introduction of bulky groups at the C10 position can further enhance the facial shielding of the N-enoyl group, potentially leading to higher diastereoselectivity.
Analogues based on the crotonyl group can be synthesized by employing substituted crotonic acids. Variations can include alkyl or aryl substituents at the α, β, or γ positions of the crotonyl chain. The synthesis of these substituted crotonic acids can be achieved through various established synthetic routes, followed by their activation and coupling with the (2R)-bornane-10,2-sultam. The electronic properties of the crotonyl moiety can also be tuned by introducing electron-donating or electron-withdrawing groups, which can influence the reactivity and selectivity of the dienophile in cycloaddition reactions.
A general synthetic scheme for accessing these analogues is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | (+)-Camphor-10-sulfonyl chloride | Ammonia (B1221849), then reduction (e.g., LiAlH4) | (2R)-Bornane-10,2-sultam |
| 2 | (2R)-Bornane-10,2-sultam | Substituted Crotonyl Chloride, Base (e.g., NaH) | Modified this compound |
Comparative Studies on the Stereoselectivity of Related Bornane Sultam Analogues
The efficacy of a chiral auxiliary is ultimately determined by its ability to induce high levels of stereoselectivity in a given transformation. Comparative studies of related bornane sultam analogues are crucial for understanding the structure-selectivity relationships. The Diels-Alder reaction between N-crotonyl bornane sultam derivatives and dienes such as cyclopentadiene (B3395910) is a standard benchmark for evaluating their stereodirecting ability. researchgate.net
The high diastereoselectivity observed with the parent this compound is attributed to the rigid conformation of the N-enoyl moiety, which is predisposed to a Cα-si facial attack by the diene. This is due to the effective shielding of the Cα-re face by the camphor (B46023) skeleton, particularly the C10-methyl groups and the sulfonyl oxygen atoms.
In a comparative study, one might expect that increasing the steric bulk of the substituents on the bornane sultam framework would lead to enhanced diastereoselectivity. For example, replacing the C10-methyl groups with larger alkyl or aryl groups could create a more sterically demanding environment, further discouraging the approach of the diene from the re-face.
Conversely, modifications to the crotonyl chain can also significantly impact stereoselectivity. The presence of substituents on the double bond can influence the preferred conformation of the dienophile and the electronic nature of the transition state. For instance, a substituent at the β-position of the crotonyl group could sterically interact with the sultam auxiliary, potentially altering the facial bias.
A hypothetical comparative study of different N-enoyl sultam analogues in a Diels-Alder reaction with cyclopentadiene could yield results as summarized in the table below:
| Auxiliary Analogue | Diastereomeric Excess (d.e.) (%) | Major Diastereomer |
| This compound | >95 | endo-si |
| (N-Crotonyl)-10,10-diethyl-(2R)-bornane-10,2-sultam | >98 | endo-si |
| (N-(β-Methylcrotonyl))-(2R)-bornane-10,2-sultam | 90 | endo-si |
These hypothetical data illustrate how systematic modifications could lead to predictable changes in stereoselectivity.
Impact of Substituent Effects on Auxiliary Performance and Reaction Scope
The introduction of substituents on the this compound framework can have a profound impact on both the performance of the auxiliary and the scope of the reactions in which it can be effectively employed. These effects can be broadly categorized as steric and electronic.
Steric Effects: As previously discussed, increasing the steric bulk on the bornane backbone generally leads to higher levels of diastereoselectivity due to enhanced facial shielding. However, excessive steric hindrance can also negatively impact the reaction rate by impeding the approach of the reacting partner. Therefore, a balance must be struck to achieve both high selectivity and reasonable reaction times. The choice of the substituent must be carefully considered in the context of the specific reaction and the size of the substrate.
Electronic Effects: Substituents on the crotonyl moiety can significantly alter the electronic properties of the dienophile. Electron-withdrawing groups at the β-position can increase the reactivity of the dienophile in Diels-Alder reactions through a lowering of the LUMO energy. Conversely, electron-donating groups may decrease reactivity. These electronic modifications can also influence the regioselectivity of the reaction with unsymmetrical dienes.
The impact of these substituent effects extends the utility of the bornane sultam auxiliary to a broader range of transformations. For example, an auxiliary with enhanced steric shielding might be particularly effective for controlling the stereochemistry of reactions involving larger or more complex substrates. Similarly, tuning the electronic properties of the N-enoyl group can enable reactions that are sluggish or unselective with the parent auxiliary.
Rational Design Principles for Enhanced Chiral Induction with Bornane Sultams
The insights gained from the synthesis and comparative studies of this compound analogues contribute to the formulation of rational design principles for the development of new and improved chiral auxiliaries. These principles are guided by a deep understanding of the transition state geometries of the controlled reactions.
One key principle is the maximization of steric differentiation between the two faces of the prochiral substrate. This can be achieved by introducing bulky substituents on the auxiliary that effectively block one of the reaction pathways. The positioning of these substituents is critical and should be guided by computational modeling of the reaction transition states.
Another important principle is the conformational locking of the substrate relative to the chiral auxiliary. The rigidity of the bornane sultam framework is a major contributor to its success. Further rigidification of the N-acyl sidechain through the introduction of appropriate substituents can lead to a more well-defined transition state and, consequently, higher stereoselectivity. This can be achieved, for example, by introducing groups that promote a specific s-cis or s-trans conformation of the enoyl moiety through steric or electronic interactions.
Furthermore, the tuning of electronic properties of the reactive group, as discussed earlier, is a powerful tool for enhancing both reactivity and selectivity. The rational incorporation of electron-donating or electron-withdrawing groups can be used to optimize the electronic complementarity between the reactants in the transition state.
Finally, the principle of auxiliary recovery and recyclability should not be overlooked in the design process. While the primary goal is to achieve high stereoselectivity, the practical utility of a chiral auxiliary is greatly enhanced if it can be easily cleaved from the product and recovered in high yield for reuse. Therefore, the design of new analogues should also consider the lability of the bond connecting the auxiliary to the substrate under mild conditions.
By applying these rational design principles, it is possible to move beyond a trial-and-error approach and systematically develop new generations of bornane sultam-based chiral auxiliaries with tailored properties for specific asymmetric transformations.
Challenges and Future Directions in N Crotonyl 2r Bornane 10,2 Sultam Research
Development of Novel Reaction Methodologies and Applications
While (N-Crotonyl)-(2R)-bornane-10,2-sultam is a known dienophile in asymmetric Diels-Alder reactions and a substrate in conjugate additions, a significant avenue for future research lies in the development of novel reaction methodologies that leverage the unique electronic and steric properties of this specific chiral auxiliary. The electron-withdrawing nature of the sultam auxiliary activates the crotonyl group for a variety of transformations.
Future research is anticipated to focus on expanding the scope of reactions beyond these established applications. For instance, its use in catalytic enantioselective transformations, where the auxiliary could work in concert with a chiral catalyst to achieve higher levels of stereocontrol, is an area ripe for exploration. The development of novel cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, with this compound could provide access to a diverse range of chiral carbocyclic and heterocyclic scaffolds.
A comparative study of N,N'-fumaroyl derivatives of (2R)-bornane-10,2-sultam and (2R)-bornane-10,2-cyclohydrazide in the [4+2] cycloaddition with cyclopentadiene (B3395910) has demonstrated the high π-facial diastereoselectivity achievable with the sultam auxiliary, particularly in the presence of a Lewis acid like titanium tetrachloride. This highlights the potential for further optimization and application in complex synthetic routes.
| Reaction Type | Diene | Lewis Acid | Diastereomeric Excess (d.e.) |
| [4+2] Cycloaddition | Cyclopentadiene | TiCl4 | 98-99% |
| [4+2] Cycloaddition | Cyclohexadiene | TiCl4 | 98-99% |
| [4+2] Cycloaddition | Isoprene | TiCl4 | 98-99% |
| [4+2] Cycloaddition | 2,3-Dimethylbuta-1,3-diene | TiCl4 | 98-99% |
Table 1: Diastereoselectivity in Lewis acid-catalyzed Diels-Alder reactions of a fumaroyl derivative of (2R)-bornane-10,2-sultam.
Integration of this compound into Multicomponent and Cascade Reactions
A significant challenge and a promising future direction is the integration of this compound into multicomponent and cascade reactions. These reaction formats are highly desirable as they allow for the construction of complex molecular architectures in a single operation, thereby increasing efficiency and reducing waste. The crotonyl moiety, with its dual functionality of a double bond and a carbonyl group, is well-suited for such transformations.
Future research could focus on designing one-pot sequences where this compound first participates in a stereoselective conjugate addition, and the resulting enolate is then trapped in situ by another electrophile in a tandem reaction. Similarly, cascade reactions initiated by a Diels-Alder reaction of the crotonyl group could be envisioned, where the resulting cycloadduct undergoes subsequent stereoselective transformations. The development of such complex reaction sequences would significantly enhance the synthetic utility of this chiral auxiliary.
Exploration of Sustainable and Green Chemistry Approaches in its Utilization
In line with the growing emphasis on sustainable chemistry, a key future direction is the development of greener methodologies for the use of this compound. This includes the use of more environmentally benign solvents, the development of catalytic rather than stoichiometric processes for the introduction of the crotonyl group, and the design of reactions that proceed with high atom economy.
Future research will likely focus on:
Alternative Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media to replace traditional volatile organic compounds.
Catalytic Methods: Developing catalytic methods for the acylation of the parent (2R)-bornane-10,2-sultam, thus avoiding the use of stoichiometric activating agents and the generation of stoichiometric byproducts.
Energy Efficiency: Investigating the use of alternative energy sources such as microwave irradiation or mechanochemistry to accelerate reactions and reduce energy consumption.
The overarching goal is to minimize the environmental footprint associated with the use of this chiral auxiliary without compromising its high stereoselectivity.
Strategies for Immobilization and Recyclability of this compound
A significant drawback of using stoichiometric chiral auxiliaries is the need for their removal and the associated cost and waste. Therefore, the development of strategies for the immobilization and recycling of this compound is a critical area for future research.
Potential strategies for immobilization include:
Polymer-Supported Auxiliaries: Covalently attaching the bornane-10,2-sultam scaffold to a solid support, such as a polymer resin. This would allow for the easy separation of the auxiliary from the reaction mixture by simple filtration.
Magnetic Nanoparticles: Functionalizing magnetic nanoparticles with the chiral auxiliary, enabling its recovery using an external magnetic field.
Fluorous Tagging: Introducing a fluorous tag onto the auxiliary, allowing for its separation by fluorous solid-phase extraction.
The successful development of a recyclable version of this compound would significantly enhance its economic and environmental viability, making it a more attractive tool for large-scale synthesis.
Unexplored Applications in Complex Natural Product and Pharmaceutical Synthesis
While Oppolzer's sultam has been widely used in the synthesis of natural products and pharmaceuticals, there remain numerous unexplored opportunities for the application of the this compound derivative. The crotonyl group serves as a versatile four-carbon building block that can be incorporated into complex molecular frameworks.
Future research in this area will likely focus on targeting specific classes of natural products or pharmaceutical agents where the stereoselective introduction of a crotonate-derived unit is a key synthetic challenge. This could include the synthesis of polyketides, macrolides, alkaloids, and other biologically active compounds. The high and predictable stereocontrol offered by the bornane-10,2-sultam auxiliary makes it an ideal candidate for constructing key stereocenters in these complex molecules. The development of novel synthetic strategies that showcase the unique capabilities of this compound in the context of total synthesis will continue to be a driving force in this field.
Q & A
Q. How can researchers validate the efficacy of this compound as a chiral auxiliary in novel reaction systems?
- Methodological Answer :
- Benchmarking : Test in well-established reactions (e.g., Evans aldol reaction) before novel applications.
- Cross-validation : Compare ee values with alternative auxiliaries (e.g., oxazolidinones).
- Meta-analysis : Review asymmetric induction trends in >50 peer-reviewed studies for statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
